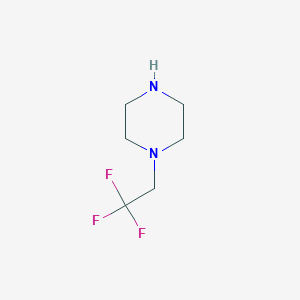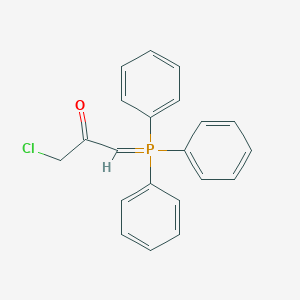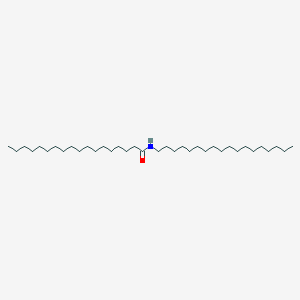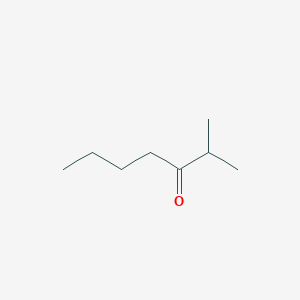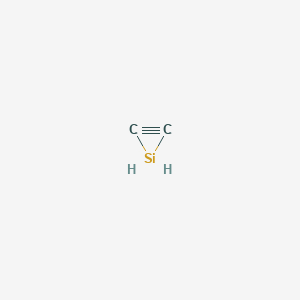
1-Silacycloprop-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Silacycloprop-2-yne is a unique organosilicon compound characterized by a three-membered ring structure containing silicon and carbon atoms. Its molecular formula is C₂H₂Si, and it is known for its high reactivity due to the strained ring system.
Preparation Methods
The synthesis of 1-Silacycloprop-2-yne typically involves the reaction of silylenes with alkynes. One common method includes the use of silylene precursors and alkynes under controlled conditions to form the desired silacyclopropene derivatives. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the strained ring structure .
laboratory-scale preparations have been successfully carried out using specialized equipment and techniques to handle the reactive intermediates .
Chemical Reactions Analysis
1-Silacycloprop-2-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form silacyclopropenones or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of silacyclopropanes or other reduced silicon-containing compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions include silacyclopropenones, silacyclopropanes, and functionalized silacyclopropenes .
Scientific Research Applications
1-Silacycloprop-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s ability to form stable yet reactive intermediates makes it useful in the development of new materials with unique properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug development and as bioactive molecules.
Mechanism of Action
The mechanism by which 1-Silacycloprop-2-yne exerts its effects is primarily through its high reactivity and ability to form stable intermediates. The strained ring system creates a high-energy state that can be relieved through various chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
1-Silacycloprop-2-yne can be compared to other similar compounds such as:
Silacyclopropanes: These compounds have a similar three-membered ring structure but lack the triple bond, making them less reactive.
Silacyclopropenes: These compounds contain a double bond within the ring, leading to different reactivity patterns compared to this compound.
Cyclopropanes and Cyclopropenes: These carbon-based analogs lack the silicon atom, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
1-silacycloprop-2-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Si/c1-2-3-1/h3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGXWBNFAPFRQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1#C[SiH2]1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12071-27-1 |
Source


|
| Record name | Silicon dicarbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)
